molecular formula C15H19N3O2 B6617738 1-(1,2,3,4-tetrahydroquinoline-4-carbonyl)pyrrolidine-2-carboxamide CAS No. 1537561-97-9

1-(1,2,3,4-tetrahydroquinoline-4-carbonyl)pyrrolidine-2-carboxamide

Cat. No. B6617738
CAS RN: 1537561-97-9
M. Wt: 273.33 g/mol
InChI Key: FGWRVDOULCDICZ-UHFFFAOYSA-N
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Description

1-(1,2,3,4-tetrahydroquinoline-4-carbonyl)pyrrolidine-2-carboxamide, also known as TQPPC, is a novel class of small molecule compounds that has recently been studied for its potential use in a variety of scientific research applications. TQPPC is a heterocyclic compound that has been shown to have a variety of biochemical and physiological effects.

Scientific Research Applications

1-(1,2,3,4-tetrahydroquinoline-4-carbonyl)pyrrolidine-2-carboxamide has been studied for its potential use in a variety of scientific research applications. It has been used as a model compound to study the structure-activity relationship of quinoline-based compounds, as well as to study the mechanism of action of quinoline-based drugs. In addition, this compound has been used to study the effects of quinoline-based compounds on the immune system, as well as to study the potential therapeutic effects of quinoline-based compounds.

Mechanism of Action

The exact mechanism of action of 1-(1,2,3,4-tetrahydroquinoline-4-carbonyl)pyrrolidine-2-carboxamide is not yet fully understood. However, it is believed that its effects are mediated by its ability to interact with a variety of receptors, including G-protein coupled receptors, tyrosine kinase receptors, and nuclear receptors. In addition, this compound has been shown to interact with enzymes, such as cyclooxygenase and lipoxygenase, which may be involved in its mechanism of action.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound has anti-inflammatory, anti-oxidant, and anti-cancer properties. In addition, this compound has been shown to modulate the activity of several enzymes, including cyclooxygenase and lipoxygenase. It has also been shown to modulate the activity of several ion channels, including calcium and potassium channels.

Advantages and Limitations for Lab Experiments

1-(1,2,3,4-tetrahydroquinoline-4-carbonyl)pyrrolidine-2-carboxamide has several advantages for use in lab experiments. It is a low-cost, easily synthesized compound with a relatively simple structure. In addition, it has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying the mechanisms of action of quinoline-based compounds. However, this compound also has several limitations. Its effects are not yet fully understood, and it is not known if it is safe for use in humans.

Future Directions

There are a number of potential future directions for research into 1-(1,2,3,4-tetrahydroquinoline-4-carbonyl)pyrrolidine-2-carboxamide. These include further studies into its mechanism of action and its effects on the immune system, as well as studies into its potential therapeutic effects. In addition, further studies into its potential use as a model compound for studying the structure-activity relationship of quinoline-based compounds could be beneficial. Finally, studies into its potential toxicity and safety for use in humans should also be conducted.

Synthesis Methods

The synthesis of 1-(1,2,3,4-tetrahydroquinoline-4-carbonyl)pyrrolidine-2-carboxamide can be achieved using a simple two-step process. The first step involves the reaction of 1,2,3,4-tetrahydroquinoline-4-carbonyl chloride with pyrrolidine-2-carboxylic acid in the presence of an aqueous base, such as sodium hydroxide or potassium carbonate. This reaction produces the intermediate 1-(1,2,3,4-tetrahydroquinoline-4-carbonyl)pyrrolidine-2-carboxylic acid, which can then be reacted with an amine, such as ethylenediamine or triethylamine, to produce this compound.

properties

IUPAC Name

1-(1,2,3,4-tetrahydroquinoline-4-carbonyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c16-14(19)13-6-3-9-18(13)15(20)11-7-8-17-12-5-2-1-4-10(11)12/h1-2,4-5,11,13,17H,3,6-9H2,(H2,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGWRVDOULCDICZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2CCNC3=CC=CC=C23)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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